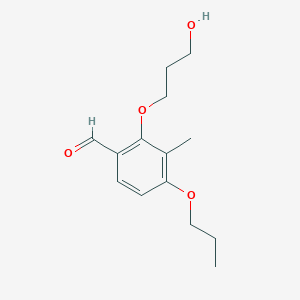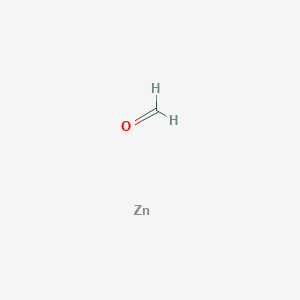
Formaldehyde--zinc (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde–zinc (1/1) is a compound formed by the combination of formaldehyde and zinc in a 1:1 molar ratio. Formaldehyde is the simplest aldehyde, known for its high reactivity and widespread use in various industrial applications. Zinc, on the other hand, is a transition metal with significant roles in biological systems and industrial processes. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formaldehyde–zinc (1/1) can be synthesized through various methods. One common approach involves the reaction of zinc salts with formaldehyde under controlled conditions. For instance, zinc chloride can react with formaldehyde in an aqueous solution to form the desired compound. The reaction typically requires a controlled pH and temperature to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of formaldehyde–zinc (1/1) often involves large-scale reactors where zinc salts and formaldehyde are mixed under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of catalysts and specific reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde–zinc (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, formaldehyde–zinc (1/1) can be reduced to form simpler compounds.
Substitution: The compound can participate in substitution reactions where formaldehyde or zinc is replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions involving formaldehyde–zinc (1/1) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products
The major products formed from the reactions of formaldehyde–zinc (1/1) depend on the specific reaction conditions. For example, oxidation may yield zinc oxide and formic acid, while reduction could produce methanol and zinc metal.
Applications De Recherche Scientifique
Formaldehyde–zinc (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential use in medical treatments and drug development.
Industry: Formaldehyde–zinc (1/1) is utilized in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism by which formaldehyde–zinc (1/1) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering protein structures. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formaldehyde–copper (1/1): Similar to formaldehyde–zinc (1/1), this compound involves the combination of formaldehyde with copper.
Formaldehyde–iron (1/1): Another similar compound where formaldehyde is combined with iron.
Uniqueness
Formaldehyde–zinc (1/1) is unique due to the specific properties imparted by zinc. Zinc’s role in biological systems and its reactivity with formaldehyde result in distinct chemical and biological behaviors compared to similar compounds involving other metals.
Propriétés
Numéro CAS |
817629-64-4 |
|---|---|
Formule moléculaire |
CH2OZn |
Poids moléculaire |
95.4 g/mol |
Nom IUPAC |
formaldehyde;zinc |
InChI |
InChI=1S/CH2O.Zn/c1-2;/h1H2; |
Clé InChI |
QGKLCGVVGGFZBS-UHFFFAOYSA-N |
SMILES canonique |
C=O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


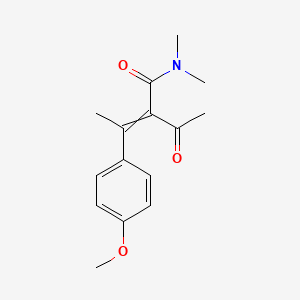
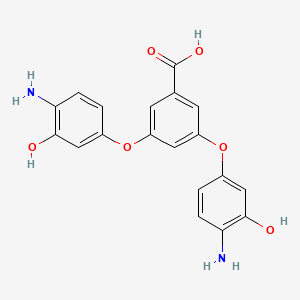
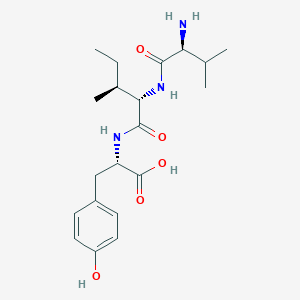
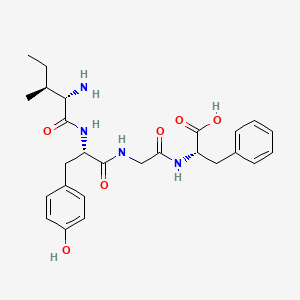
![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)
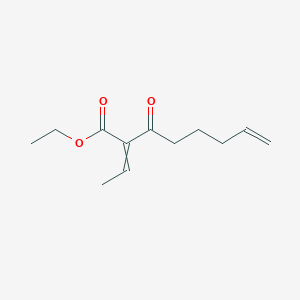
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14209713.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)
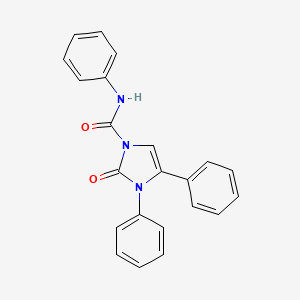
![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)

